

# Tcmcb07 Demonstrates Favorable Safety Profile and Potential Efficacy in Early Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



**Tcmcb07**, a novel antagonist of the melanocortin type 3 and 4 receptors (MC3R/MC4R), has shown promising results in a Phase 1 clinical trial involving healthy volunteers. The study revealed that the drug was well-tolerated and hinted at potential efficacy in increasing body weight and appetite, effects that are now being investigated in a Phase 2 trial for patients with cancer-related cachexia.

This guide provides a comprehensive comparison of **Tcmcb07** to placebo based on the available clinical trial data, detailing the experimental protocols, and presenting the findings in structured tables and diagrams for researchers, scientists, and drug development professionals.

#### **Experimental Protocols**

A Phase 1, single-center, double-blind, randomized, sequential dose-escalation study (NCT05529849) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Tcmcb07** in healthy subjects.[1] The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[1]

In the SAD phase, 40 subjects were enrolled into five cohorts, while the MAD phase enrolled 36 subjects into three cohorts.[1] Within each cohort, subjects were randomized to receive either a subcutaneous injection of **Tcmcb07** or a matching placebo. In the MAD phase, participants received daily subcutaneous injections for five consecutive days.[1]



The primary endpoints of the study were safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[1][2] The secondary endpoint was the characterization of the pharmacokinetic profile of **Tcmcb07**, including parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1][2]

Following the promising results from the Phase 1 trial, a Phase 2 clinical trial has been initiated. This study will enroll approximately 100 patients with stage IV metastatic colorectal cancer who are starting or undergoing chemotherapy.[2][3] The primary goal of this ongoing trial is to assess the efficacy of **Tcmcb07** in preventing weight loss, a common and debilitating side effect of cancer and its treatment.[2][3]

## Data Presentation Safety and Tolerability: Phase 1 (Healthy Subjects)

The preliminary analysis of the Phase 1 study indicated that **Tcmcb07** was well-tolerated by healthy volunteers.[1] No drug-related serious adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.[1][2] The most frequently observed study-related adverse event was injection site reactions, which were all graded as mild (Grade 1) or moderate (Grade 2).[1][2]

Table 1: Summary of Adverse Events in the Phase 1 Trial

| Adverse Event Category    | Tcmcb07                             | Placebo       |  |
|---------------------------|-------------------------------------|---------------|--|
| Serious Adverse Events    | 0                                   | 0             |  |
| Most Common Adverse Event | Injection Site Reaction (Grade 1-2) | Not Reported  |  |
| Abnormal Vital Signs      | None Reported                       | None Reported |  |
| Abnormal ECGs             | None Reported                       | None Reported |  |

Note: Detailed frequency and a direct comparison of all adverse events between the **Tcmcb07** and placebo groups are not yet publicly available.



#### Pharmacokinetics: Phase 1 (Healthy Subjects)

Pharmacokinetic analysis from the Phase 1 trial revealed that the Cmax and AUC of **Tcmcb07** were higher than what had been anticipated based on preclinical studies in rats and dogs.[1] This finding led to a dose adjustment in the third cohort of the MAD phase to ensure that the maximum concentration did not surpass that of the highest dose in the SAD phase.[1]

Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T½) for each dose cohort are not yet publicly available.

## Efficacy-Related Observations: Phase 1 (Healthy Subjects)

Although the Phase 1 study was not designed to measure efficacy, preliminary data from the MAD cohorts suggested a potential effect on body weight and appetite.[1] A statistically significant difference in weight change from baseline to the end of the study was observed between the **Tcmcb07** and placebo groups in the second and third MAD cohorts.[1][2]

Table 2: Efficacy-Related Outcomes in the Phase 1 MAD Cohorts

| Outcome Measure                            | Tcmcb07 Group                          | Placebo Group  | p-value                    |
|--------------------------------------------|----------------------------------------|----------------|----------------------------|
| Change in Body Weight (MAD Cohorts 2 & 3)  | +1.07 kg (relative to placebo)         | Not Applicable | 0.0195                     |
| Ease of Eating Meals<br>(VAS Hunger Scale) | 15% greater ease (relative to placebo) | Not Applicable | 0.0497 (at one time point) |

VAS = Visual Analog Scale

# Mandatory Visualizations Signaling Pathway of Tcmcb07

**Tcmcb07** acts as an antagonist to the melanocortin 3 and 4 receptors (MC3R and MC4R).[1] These receptors are key components of the central melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight. The natural



agonist for these receptors is  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), which reduces appetite. **Tcmcb07** blocks the action of  $\alpha$ -MSH, thereby promoting appetite and an increase in body weight.



Click to download full resolution via product page

Caption: **Tcmcb07** antagonizes the MC4R, blocking  $\alpha$ -MSH action.

#### **Experimental Workflow of the Phase 1 Clinical Trial**

The Phase 1 clinical trial of **Tcmcb07** followed a structured workflow to assess its safety and pharmacokinetic profile in a dose-escalating manner.





Click to download full resolution via product page

Caption: Workflow of the Phase 1 SAD and MAD study of **Tcmcb07**.





#### **Logical Relationship of Study Endpoints**

The endpoints of the Phase 1 study were logically structured to first establish safety before proceeding to evaluate pharmacokinetics and preliminary efficacy signals.



Click to download full resolution via product page

Caption: Logical flow of endpoints in the **Tcmcb07** Phase 1 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]



- 3. Harnessing the Systemic Biology of Functional Decline and Cachexia to Inform more Holistic Therapies for Incurable Cancers [mdpi.com]
- To cite this document: BenchChem. [Tcmcb07 Demonstrates Favorable Safety Profile and Potential Efficacy in Early Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371292#clinical-trial-data-comparing-tcmcb07-to-placebo-in-healthy-subjects-and-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com